![molecular formula C12H23BO2Si B3230133 Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane CAS No. 129217-85-2](/img/structure/B3230133.png)
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane
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Overview
Description
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane is a complex organic compound. It contains a silane group (SiH3) attached to a propynyl group (C≡CH), which is further attached to a tetramethyl-dioxaborolane group . This compound is likely to be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent to borylate arenes and to prepare fluorenylborolane . It could also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-dioxaborolane group contains a boron atom bonded to two oxygen atoms and two carbon atoms, each of which is further bonded to three hydrogen atoms . The propynyl group contains a triple bond, and the silane group contains a silicon atom bonded to three hydrogen atoms .Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For instance, the tetramethyl-dioxaborolane group can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
- Details : It participates in borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate. These reactions are catalyzed by palladium complexes .
Borylation Reactions
Hydroboration
Mechanism of Action
Target of Action
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane is a complex organic compound that is often used in organic synthesis . The primary targets of this compound are typically organic molecules that require modification or functionalization .
Mode of Action
The compound interacts with its targets through a process known as borylation . Borylation is a type of chemical reaction where a boron atom is added to an organic molecule . This process can result in significant changes to the target molecule, including alterations in its reactivity and the introduction of new functional groups .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific target molecule and the context of the reaction . It is often used in the suzuki-miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds .
Pharmacokinetics
Its physical properties, such as its boiling point and density, can impact its behavior and effectiveness in a reaction .
Result of Action
The result of the compound’s action is typically the formation of a new organic molecule with desired properties . For example, in the Suzuki-Miyaura reaction, it can help form new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ynyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRINLPZAWWXACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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